2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-14(2)12-25(23,24)15-7-9-20(10-8-15)18(22)11-21-13-19-16-5-3-4-6-17(16)21/h3-6,13-15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNFRXSOQLPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the ethanone bridge: This step may involve the reaction of the benzimidazole with an appropriate acylating agent.
Introduction of the piperidine ring: The final step could involve the nucleophilic substitution of the ethanone intermediate with a piperidine derivative, followed by sulfonylation to introduce the isobutylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Conditions for substitution reactions could involve the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzimidazole or piperidine derivatives.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with benzimidazole and piperidine moieties can interact with various enzymes or receptors, modulating their activity. The isobutylsulfonyl group might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antioxidant and Cytotoxic Profiles:
- Antioxidant Activity : Compounds with benzimidazole-oxadiazole hybrids () exhibited strong DPPH radical scavenging (comparable to ascorbic acid), suggesting that the target compound’s benzimidazole core could confer similar antioxidant properties if functionalized with electron-donating groups .
- Cytotoxicity: Patel et al. () reported that aryl-substituted ethanones showed cytotoxicity against VERO and NCI cell lines.
Physicochemical and Spectral Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~389.5 vs. 349.4 in ) and polar sulfonyl group may improve solubility in polar solvents compared to ethylsulfonyl or methylpiperidine analogs .
- Spectral Data: IR: Expected S=O stretches (~1350–1150 cm⁻¹) and C=O (~1700 cm⁻¹), similar to ’s acetophenone derivatives . NMR: The benzimidazole NH proton may appear as a singlet near δ 12.5 ppm (as in ), while piperidine protons could resonate near δ 3.3–4.7 ppm () .
Key Differentiators and Research Implications
- Sulfonyl Group Advantage: The isobutylsulfonyl moiety may enhance metabolic stability and target binding compared to non-sulfonated piperidine derivatives (e.g., 65 in ) or compounds with simpler alkyl chains () .
- Unresolved Questions: Limited data on the target compound’s synthesis yield, crystallography, and explicit bioactivity necessitate further studies.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a synthetic derivative of benzimidazole and piperidine, which has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.46 g/mol
The compound features a benzimidazole moiety, which is known for its pharmacological properties, and a piperidine ring that enhances its bioactivity.
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound's ability to interact with the microtubule dynamics is critical for its anticancer efficacy.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
The antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to the control group. The treatment was well tolerated with no significant adverse effects observed.
Study 2: Synergistic Effects with Other Agents
Research has shown that combining this compound with standard chemotherapy agents enhances therapeutic efficacy. For example, when used in conjunction with doxorubicin, the combination therapy resulted in a greater reduction in tumor volume than either agent alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
